![molecular formula C13H16BrNO B13925044 7'-Bromo-2',3'-dihydro-6'-methoxy-2'-methylspiro[cyclopropane-1,4'(1'H)-isoquinoline]](/img/structure/B13925044.png)
7'-Bromo-2',3'-dihydro-6'-methoxy-2'-methylspiro[cyclopropane-1,4'(1'H)-isoquinoline]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7’-Bromo-2’,3’-dihydro-6’-methoxy-2’-methylspiro[cyclopropane-1,4’(1’H)-isoquinoline] is a complex organic compound featuring a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Bromo-2’,3’-dihydro-6’-methoxy-2’-methylspiro[cyclopropane-1,4’(1’H)-isoquinoline] typically involves multiple steps. One common approach is to start with a suitable isoquinoline derivative and introduce the spirocyclopropane moiety through a series of reactions including bromination, methoxylation, and cyclopropanation. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7’-Bromo-2’,3’-dihydro-6’-methoxy-2’-methylspiro[cyclopropane-1,4’(1’H)-isoquinoline] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like bromine can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce an alkyl or aryl group in place of the bromine atom.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Mécanisme D'action
The mechanism of action for 7’-Bromo-2’,3’-dihydro-6’-methoxy-2’-methylspiro[cyclopropane-1,4’(1’H)-isoquinoline] is not fully understood, but it is believed to interact with various molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: Another brominated compound with a similar structure but different functional groups.
2-Bromo-6-methoxynaphthalene: Shares the bromine and methoxy groups but has a different core structure.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Contains a bromine atom and a similar aromatic system but with different substituents.
Uniqueness
7’-Bromo-2’,3’-dihydro-6’-methoxy-2’-methylspiro[cyclopropane-1,4’(1’H)-isoquinoline] is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C13H16BrNO |
|---|---|
Poids moléculaire |
282.18 g/mol |
Nom IUPAC |
7-bromo-6-methoxy-2-methylspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane] |
InChI |
InChI=1S/C13H16BrNO/c1-15-7-9-5-11(14)12(16-2)6-10(9)13(8-15)3-4-13/h5-6H,3-4,7-8H2,1-2H3 |
Clé InChI |
QYSOQJLSIOIRHE-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2=CC(=C(C=C2C3(C1)CC3)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



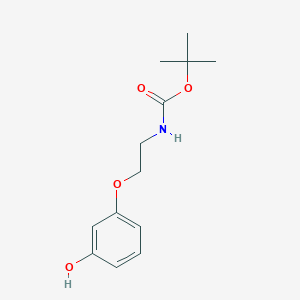
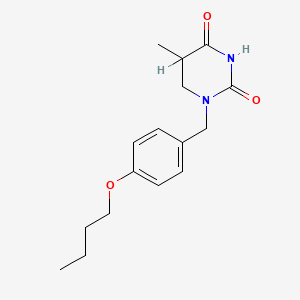
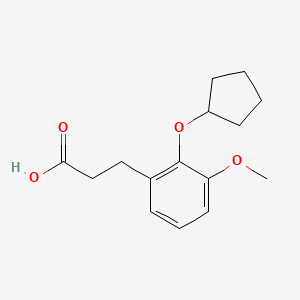
![Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13924998.png)
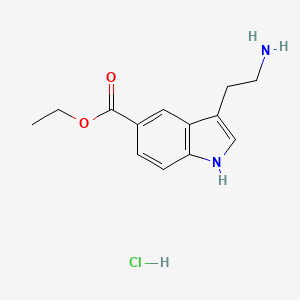
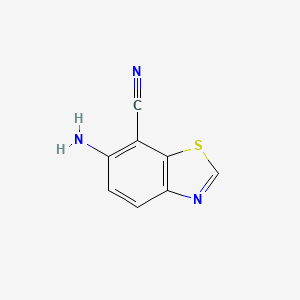
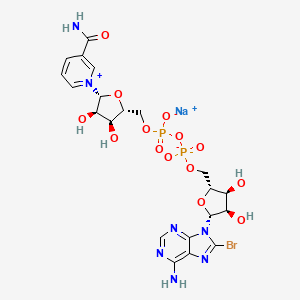
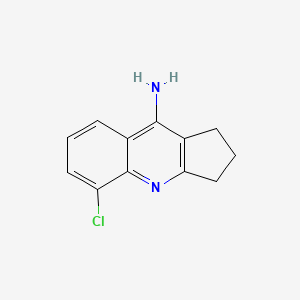
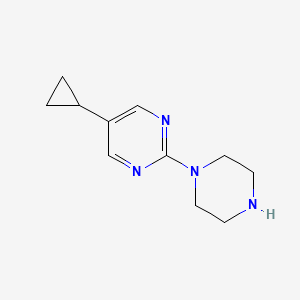
![2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13925030.png)
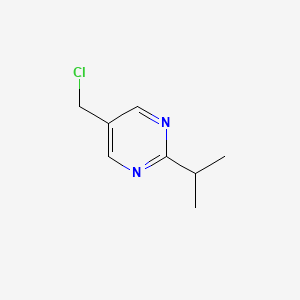

![1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B13925047.png)
